N-cyclopentyl-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Description
N-Cyclopentyl-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a thiadiazole-based acetamide derivative characterized by a 1,3,4-thiadiazole core substituted with a sulfanyl-linked acetamide group. The acetamide moiety is further modified with a cyclopentyl group, while the thiadiazole ring bears a 4-fluorophenyl carbamoyl amino substituent. This structural framework is associated with diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties, as observed in related thiadiazole derivatives .
Properties
IUPAC Name |
N-cyclopentyl-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O2S2/c17-10-5-7-12(8-6-10)19-14(24)20-15-21-22-16(26-15)25-9-13(23)18-11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H,18,23)(H2,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEBWWGTDNWFPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the thiadiazole core. The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under the influence of strong oxidizing agents.
Reduction: The compound can be reduced to form corresponding amines or thiols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring and the acetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiadiazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-cyclopentyl-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential anticancer properties and as a candidate for drug development.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit DNA replication by interacting with nucleic acids or proteins involved in the replication machinery . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs vary in substituents on the thiadiazole ring, acetamide chain, and aryl groups, leading to differences in physicochemical properties and biological activity. Below is a detailed analysis of key comparisons:
Substituent Effects on Physical Properties
Key Observations :
- Substituent Bulk : Benzylthio derivatives (e.g., 5h) exhibit higher synthetic yields (88%) compared to chlorobenzyl (74%) or methylthio analogs (72–79%) . The cyclopentyl group in the target compound may influence solubility and steric interactions.
- Electron-Withdrawing Groups : Nitro-substituted analogs (e.g., compound 3) demonstrate potent Akt inhibition (92.36%) , while the target’s 4-fluorophenyl group may balance metabolic stability and activity.
Key Observations :
- Anticancer Potential: Nitro-substituted thiadiazoles (e.g., compound 3) show superior Akt inhibition compared to fluorine-containing analogs, but fluorine may reduce toxicity .
- Anticonvulsant Activity : Fluorine and nitro groups in benzothiazole-thiadiazole hybrids () correlate with 100% efficacy, suggesting the target’s 4-fluorophenyl group may enhance CNS activity .
Biological Activity
N-cyclopentyl-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its unique structural components and potential biological activities. This article provides an overview of its synthesis, biological properties, and implications for drug development.
Structural Characteristics
The compound features a thiadiazole ring, which is known for its biological activity, including antimicrobial and anticancer properties. The thiadiazole moiety's aromatic character and the presence of the sulfanyl group contribute to the compound's pharmacological profile . The incorporation of a cyclopentyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. A general synthetic route may include:
- Formation of the thiadiazole ring through cyclization reactions.
- Introduction of the carbamoyl group via amide coupling reactions.
- Final acetamide formation through acylation.
These steps require careful optimization to maximize yield and purity.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus . The specific compound under discussion is expected to demonstrate similar activity due to its structural features.
Anticancer Potential
The anticancer activity of this compound has been evaluated in vitro against several cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation in colorectal adenocarcinoma (Caco-2) cells more effectively than in pulmonary adenocarcinoma (A549) cells . This selective cytotoxicity could be attributed to the compound's unique structure influencing its interaction with cellular targets.
Pharmacodynamics
Further biological assays are necessary to elucidate the pharmacodynamics of this compound fully. Initial findings suggest that it may interact with specific proteins involved in cell signaling pathways related to cancer progression and microbial resistance.
Case Studies and Research Findings
Several studies have highlighted the biological activities of thiadiazole derivatives:
- Antimicrobial Studies : A study demonstrated that thiadiazole derivatives exhibited broad-spectrum activity against drug-resistant bacterial strains . The inclusion of a cyclopentyl group was noted to enhance this effect.
- Anticancer Studies : In vitro experiments showed that certain thiadiazole derivatives significantly reduced cell viability in Caco-2 cells compared to untreated controls (p < 0.001) . This suggests potential for development as an anticancer agent.
- Mechanistic Insights : Research indicates that the mechanism of action may involve interference with nucleic acid synthesis or disruption of metabolic pathways within microbial cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
